molecular formula C16H25N3OS B11805147 1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11805147
M. Wt: 307.5 g/mol
InChI Key: PEHIGKCGMMBSIC-UHFFFAOYSA-N
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Description

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine derivative with a complex structure that includes a tert-butylthio group and a methylpyridinyl moiety. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the pyridine ring: The synthesis begins with the preparation of the 6-methylpyridin-2-yl moiety.

    Introduction of the tert-butylthio group: This step involves the substitution reaction to introduce the tert-butylthio group at the 5-position of the pyridine ring.

    Piperazine ring formation: The piperazine ring is then synthesized and attached to the pyridine moiety.

    Final coupling: The final step involves coupling the piperazine derivative with ethanone under specific reaction conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The tert-butylthio group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This compound has a similar piperazine structure but with different substituents, leading to distinct pharmacological properties.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety but have different core structures, resulting in varied biological activities.

Uniqueness

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H25N3OS

Molecular Weight

307.5 g/mol

IUPAC Name

1-[4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C16H25N3OS/c1-12-14(21-16(3,4)5)6-7-15(17-12)19-10-8-18(9-11-19)13(2)20/h6-7H,8-11H2,1-5H3

InChI Key

PEHIGKCGMMBSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)SC(C)(C)C

Origin of Product

United States

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